![molecular formula C17H22N4O B2682527 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide CAS No. 1797620-71-3](/img/structure/B2682527.png)
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzamide group (a benzene ring attached to a carboxamide group). It also has dimethylamino groups, which are common in many pharmaceuticals and can influence the compound’s solubility and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of a similar compound, a stilbazolium derivative, was determined using single-crystal X-ray diffraction . This technique could potentially be used to analyze the structure of the compound you’re interested in.Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the dimethylamino group could participate in acid-base reactions, and the pyrimidine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a dimethylamino group might have a certain boiling point and density .Wissenschaftliche Forschungsanwendungen
Complex Formation with Metal Ions
Research into the interactions between N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide and metal ions has revealed the formation of 1:1 complexes with various metal salts such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These studies indicate that the pyrimidine bases bond to the metal ions through the carbonyl group at C(4), showcasing the chemical's potential in creating specific metal ion complexes for various applications, including catalysis and materials science (Dixon & Wells, 1986).
Antimicrobial Activities
Novel derivatives of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant to moderate antibacterial activity and promising antifungal effects, highlighting their potential as bases for developing new antimicrobial agents. Such research is crucial in the ongoing search for new treatments against resistant strains of bacteria and fungi (Jadvani & Naliapara, 2021), (Shastri & Post, 2019).
Inhibition of Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines prepared from N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylbenzamide analogs have demonstrated inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This inhibition is notable as nitric oxide plays a significant role in various physiological and pathological processes. The most effective derivative in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which showed higher activity than the most potent reference compound, indicating the potential therapeutic applications of these compounds in diseases where nitric oxide is implicated (Jansa et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-6-12(2)8-14(7-11)16(22)18-10-15-9-13(3)19-17(20-15)21(4)5/h6-9H,10H2,1-5H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRKWWQQVKHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3,5-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.